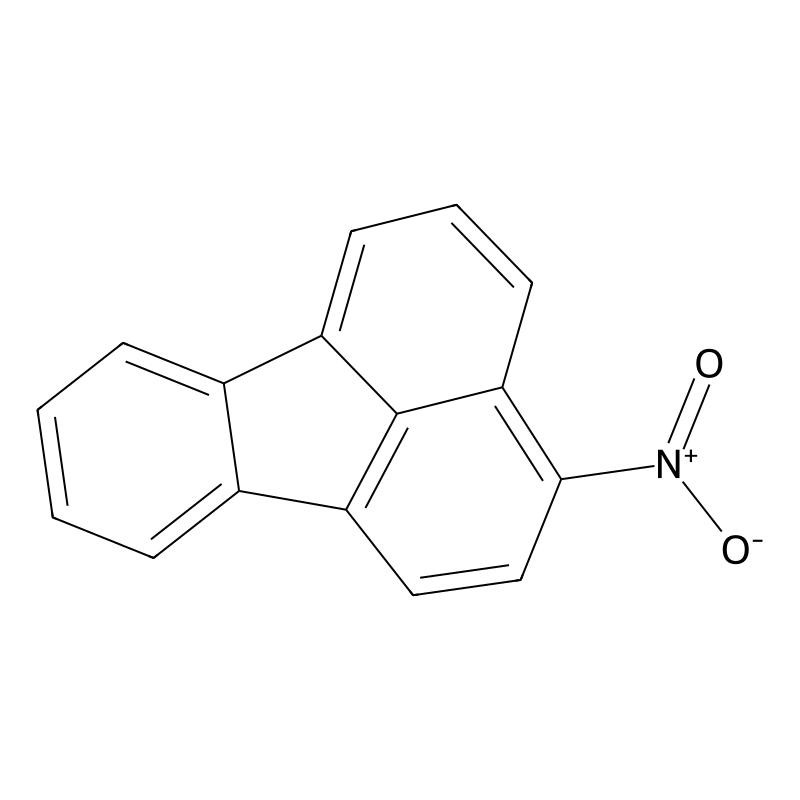

3-Nitrofluoranthene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Environmental Monitoring:

3-Nitrofluoranthene (3-NF) is a nitro-polycyclic aromatic hydrocarbon (NPAH) found in various environmental samples, including air, water, and soil []. Due to its presence and persistence in the environment, 3-NF serves as a marker for environmental pollution, particularly from incomplete combustion processes like vehicle emissions and industrial activities []. Scientists utilize 3-NF in environmental monitoring studies to assess air and water quality, track pollution sources, and evaluate the effectiveness of pollution control strategies [, ].

Toxicity Studies:

Research suggests that 3-NF, like many other NPAHs, possesses significant toxic properties. Studies have shown that 3-NF can induce cell death through various mechanisms, including apoptosis (programmed cell death) and programmed necrosis []. Additionally, 3-NF exposure has been linked to DNA damage and alterations in gene expression, raising concerns about its potential role in genotoxicity and carcinogenicity []. Scientists use 3-NF in controlled laboratory settings to investigate its toxicity mechanisms and potential health risks associated with environmental exposure.

3-Nitrofluoranthene is a polycyclic aromatic hydrocarbon characterized by the molecular formula and a molecular weight of 263.25 g/mol. This compound features a nitro group (-NO2) attached to the fluoranthene structure, which is composed of four fused benzene rings. Its chemical structure contributes to its unique properties, making it an important subject of study in environmental chemistry and toxicology. 3-Nitrofluoranthene is primarily recognized as an environmental pollutant, often resulting from incomplete combustion processes and industrial activities .

Currently, there is no scientific research readily available on the specific mechanism of action of 3-Nitrofluoranthene.

Limited information exists on the specific safety hazards of 3-Nitrofluoranthene. However, as a nitro-PAH, it is likely to share some of the hazards associated with this class of compounds, including []:

- Potential carcinogenicity (cancer-causing) due to the presence of the nitro group.

- Mutagenicity (ability to cause genetic mutations).

- Ecotoxicology (toxicity to aquatic organisms).

Research indicates that 3-nitrofluoranthene exhibits significant biological activity, particularly in inducing apoptosis (programmed cell death) in certain cell lines. In studies involving Hepa1c1c7 cells, it has been shown to elicit apoptosis and programmed necrosis, suggesting potential toxic effects associated with exposure to this compound . The mechanisms underlying these effects are still being investigated but may involve various cellular signaling pathways.

The synthesis of 3-nitrofluoranthene typically involves nitration reactions of fluoranthene. Common methods include:

- Electrophilic Aromatic Substitution: In this method, fluoranthene is treated with a nitrating agent (such as a mixture of nitric and sulfuric acids) under controlled conditions to introduce the nitro group onto the aromatic ring.

- Chemical Modification: Various chemical modifications can be applied post-synthesis to enhance specific properties or functionalities of the compound for research or industrial applications.

3-Nitrofluoranthene has several notable applications:

- Environmental Monitoring: Due to its status as a pollutant, it is often monitored in environmental studies assessing air and water quality.

- Toxicological Studies: Its biological activity makes it a candidate for studies investigating the toxic effects of nitro-polycyclic aromatic hydrocarbons on human health and ecosystems.

- Chemical Research: It serves as an intermediate in organic synthesis and materials science research due to its unique structural properties .

Studies on the interactions of 3-nitrofluoranthene with biological systems have revealed important insights into its toxicological profiles. For example:

- Cellular Interaction: Research has demonstrated that exposure to 3-nitrofluoranthene can affect cell viability and induce oxidative stress in various cell lines.

- Mechanistic Studies: Investigations into the pathways activated by this compound have identified potential targets for therapeutic intervention or risk assessment in exposure scenarios .

Several compounds share structural similarities with 3-nitrofluoranthene. Notable examples include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Fluoranthene | Polycyclic Aromatic Hydrocarbon | Base structure without nitro group |

| 1-Nitropyrene | Nitro-Polycyclic Aromatic Hydrocarbon | Exhibits different degradation kinetics |

| 9-Nitroanthracene | Nitro-Polycyclic Aromatic Hydrocarbon | Known for rapid photodegradation |

| 2-Nitrofluorene | Nitro-Polycyclic Aromatic Hydrocarbon | Different biological activity profile |

Uniqueness of 3-Nitrofluoranthene: The presence of the nitro group at the 3-position on the fluoranthene skeleton distinguishes it from other similar compounds, affecting both its chemical reactivity and biological interactions. This positioning influences its environmental persistence and toxicity profiles compared to other nitro-polycyclic aromatic hydrocarbons.

Molecular Formula and Weight (C16H9NO2, 247.2482)

3-Nitrofluoranthene possesses the molecular formula C16H9NO2, representing a complex polycyclic aromatic system with nitro substitution [1] [2] [3]. The exact molecular weight of this compound is 247.2482 atomic mass units, with specific isotopic variations including monoisotopic masses of 247.063329 for C12N14 isotopomers [3] [6]. The compound exhibits achiral stereochemistry with no defined stereocenters and zero E/Z centers, indicating a planar molecular configuration [27].

The compound's Chemical Abstracts Service registry number is 892-21-7, and it carries the International Union of Pure and Applied Chemistry name of 3-nitrofluoranthene [1] [2] [3]. The simplified molecular-input line-entry system representation is expressed as O=N(=O)C1=CC=C2C3=CC=CC=C3C3=C2C1=CC=C3, providing a standardized description of its molecular connectivity [2].

Structural Characteristics and Conformation

The structural architecture of 3-nitrofluoranthene derives from the fluoranthene backbone, which can be conceptualized as the fusion of naphthalene and benzene units connected through a five-membered ring [35]. This non-alternant polycyclic aromatic hydrocarbon framework distinguishes it from alternant polycyclic aromatic hydrocarbons due to the presence of rings other than six-membered structures [35]. The nitro group substitution occurs at the 3-position of the fluoranthene scaffold, creating a specific regioisomer with distinct physicochemical properties [9] [10].

Nuclear magnetic resonance studies have revealed important conformational aspects of 3-nitrofluoranthene, particularly regarding the planarity of the nitro group relative to the aromatic system [9] [10]. Spectroscopic investigations demonstrate that the nitro group exhibits a degree of planarity with the fluoranthene moiety, as evidenced by bathochromic shifts in ultraviolet-visible spectroscopy [9] [10]. This planar orientation significantly influences the compound's electronic properties and biological activity profiles [9] [10].

Chemical shift data from nuclear magnetic resonance studies suggest that the nitro group is not strictly coplanar with the aromatic ring system in solution, and metabolism at distant sites can alter the conformation about the carbon-nitrogen bond of the nitro group [34]. The structural analysis indicates that the molecular geometry plays a paramount role in understanding the compound's spectroscopic and chemical behavior [9] [10].

Physical States and Thermodynamic Properties

Melting and Boiling Points

3-Nitrofluoranthene exists as a crystalline solid under standard conditions, typically appearing as an orange powder or yellow to orange crystalline material [7] [23]. The compound exhibits a melting point range of 157-159 degrees Celsius according to literature values [13] [23]. This relatively high melting point reflects the strong intermolecular interactions present in the solid state, characteristic of polycyclic aromatic compounds with nitro substitution.

The boiling point of 3-nitrofluoranthene has been estimated at approximately 390.29 degrees Celsius, though this value represents a rough estimate based on computational predictions [13] [23]. Alternative literature sources report boiling points ranging from 455.7 degrees Celsius at 760 millimeters of mercury pressure [12]. These variations in reported boiling points likely reflect differences in measurement conditions and estimation methodologies.

Thermodynamic analysis reveals an enthalpy of fusion value of 22.6 kilojoules per mole at a temperature of 435.0 Kelvin, as determined through differential scanning calorimetry measurements [21]. This thermodynamic parameter provides insight into the energy requirements for phase transitions and the stability of the crystalline form.

Flash Point and Stability Parameters

The flash point of 3-nitrofluoranthene has been reported at 223.5 degrees Celsius, indicating significant thermal stability under normal handling conditions [13]. Alternative measurements suggest flash point values of approximately 230.3 degrees Celsius [12]. These elevated flash point temperatures demonstrate the compound's resistance to ignition and relatively low volatility characteristics.

Vapor pressure measurements indicate extremely low volatility, with values of 1.04 × 10⁻⁷ millimeters of mercury at 25 degrees Celsius [13]. This low vapor pressure contributes to the compound's stability in solid form and minimal atmospheric dispersion under ambient conditions. The refractive index has been estimated at 1.5300, reflecting the compound's optical properties and molecular density characteristics [13].

Density measurements for 3-nitrofluoranthene range from 1.1699 grams per cubic centimeter to 1.4 grams per cubic centimeter, depending on the measurement conditions and crystalline form [13] [12]. These density values are consistent with the compact molecular packing expected for polycyclic aromatic compounds with nitro substitution.

Spectroscopic Characteristics

Infrared Spectroscopic Features

Infrared spectroscopy of 3-nitrofluoranthene reveals characteristic absorption patterns that provide definitive identification of functional groups and molecular vibrations [9] [10]. The most prominent spectroscopic features arise from the nitro group vibrations, which exhibit strong absorption peaks at specific wavenumbers. The asymmetric nitro stretch appears at 1516 reciprocal centimeters, while the symmetric nitro stretch manifests at 1323 reciprocal centimeters [9] [10].

These nitro group vibrational frequencies are consistent with aromatic nitro compounds and provide unambiguous identification of the nitro substitution pattern [9] [10]. The intensity and position of these absorption bands reflect the electronic environment of the nitro group and its interaction with the extended aromatic system. Additional vibrational modes corresponding to aromatic carbon-carbon stretching and carbon-hydrogen bending vibrations contribute to the overall infrared spectral profile.

The infrared spectroscopic data demonstrate the utility of vibrational spectroscopy for identifying and quantifying 3-nitrofluoranthene in complex mixtures and environmental samples [9] [10]. These spectroscopic fingerprints serve as analytical standards for developing and evaluating analytical methods including Fourier-transform infrared spectroscopy coupled with mass spectrometry and gas chromatography techniques.

Nuclear Magnetic Resonance Profile

Nuclear magnetic resonance spectroscopy provides detailed structural information about 3-nitrofluoranthene through analysis of both proton and carbon-13 nuclear environments [9] [10] [14] [17]. Two-dimensional nuclear magnetic resonance methods, including heteronuclear multiple quantum coherence experiments, have been employed for complete assignment of carbon-13 peaks and structural elucidation [9] [10].

The carbon-13 nuclear magnetic resonance spectrum exhibits distinct chemical shift patterns corresponding to the various aromatic carbon environments within the fluoranthene framework [9]. Specific chemical shift assignments include C1 at 122.2 parts per million, C2 at 127.6 parts per million, C3 at 144.2 parts per million, C4 at 125.0 parts per million, C5 at 132.0 parts per million, C6 at 121.6 parts per million, C7 at 123.1 parts per million, C8 at 128.7 parts per million, C9 at 130.0 parts per million, and C10 at 118.4 parts per million [9].

The proton nuclear magnetic resonance spectra of nitrofluoranthene isomers have been extensively studied to enable gas chromatographic analysis of environmental samples [14] [17]. These spectroscopic investigations utilize nuclear Overhauser effects and two-dimensional shift-correlated proton nuclear magnetic resonance spectroscopy to establish complete structural assignments [14]. The nuclear magnetic resonance data provide essential reference information for analytical chemistry applications and structural confirmation studies.

UV-Visible Spectral Properties

Ultraviolet-visible spectroscopy of 3-nitrofluoranthene reveals significant electronic transitions that reflect the extended conjugation of the polycyclic aromatic system with nitro substitution [9] [10]. The compound exhibits a characteristic bathochromic shift compared to the parent fluoranthene, indicating red-shifted absorption maxima due to the electron-withdrawing effects of the nitro group [9] [10].

This bathochromic shift provides evidence for the degree of nitro group planarity with the fluoranthene moiety, supporting electronic delocalization between the nitro substituent and the aromatic framework [9] [10]. The ultraviolet-visible spectral characteristics demonstrate significant electronic communication between the nitro group and the polycyclic aromatic system, resulting in modified electronic properties compared to the unsubstituted fluoranthene.

The absorption wavelength range extends from approximately 200 to 500 nanometers, with specific absorption maxima dependent on the solvent environment and measurement conditions [9]. These spectral properties have practical applications in analytical chemistry for detection and quantification of 3-nitrofluoranthene in various sample matrices.

Mass Spectrometric Analysis

Mass spectrometric analysis of 3-nitrofluoranthene provides definitive molecular weight confirmation and fragmentation pattern information [6] [15]. Electron ionization mass spectrometry reveals the molecular ion peak at mass-to-charge ratio 247, corresponding to the molecular weight of the compound [6]. The mass spectral fragmentation patterns offer insights into the structural stability and preferred dissociation pathways under ionization conditions.

Diesel Exhaust Emissions

Diesel exhaust represents one of the most significant direct anthropogenic sources of 3-nitrofluoranthene in the global atmosphere [1] [2] [3]. Studies have consistently identified 3-nitrofluoranthene as a directly emitted compound from diesel combustion processes, distinguishing it from other nitrofluoranthene isomers that are primarily formed through secondary atmospheric reactions [4] [5]. The compound has been measured in ambient air particulates and diesel engine exhaust, where it serves as a biomarker of exposure to diesel exhaust emissions [3].

Research conducted on diesel engine emissions has demonstrated that 3-nitrofluoranthene concentrations in diesel exhaust particles are substantially higher than those found in general airborne particulate matter [6]. The emission characteristics of 3-nitrofluoranthene from diesel sources show notable variations depending on engine technology and operating conditions. New technology diesel engines equipped with emission control systems have shown reduced absolute emissions of nitro-polycyclic aromatic hydrocarbons, including 3-nitrofluoranthene, compared to older engine technologies [7]. However, the relative composition of these compounds in the exhaust may not necessarily be less hazardous, as the ratios of certain toxic components to total particulate matter can actually increase with newer emission control technologies [7].

The formation of 3-nitrofluoranthene in diesel engines occurs through multiple pathways during the combustion process. These include pyrosynthesis during combustion of lower molecular weight aromatic compounds, pyrolysis of lubricant oils and unburnt fuel, and direct nitration reactions occurring within the high-temperature, nitrogen oxide-rich combustion environment [2]. The compound is predominantly associated with the particulate phase of diesel exhaust, making it an important component of diesel particulate matter that contributes to urban air pollution [8].

Combustion Processes

Beyond diesel engines, 3-nitrofluoranthene originates from a broad range of combustion processes involving organic materials [9] [10]. Incomplete combustion of fossil fuels represents a major anthropogenic source, with the compound being formed as a byproduct when combustion temperatures and oxygen availability are insufficient for complete oxidation of organic matter [11] [12]. These conditions are commonly encountered in various industrial and residential combustion systems.

Coal combustion, particularly in power generation and residential heating applications, contributes significantly to 3-nitrofluoranthene emissions [13] [14]. The contribution from coal burning is especially pronounced in regions where coal is a primary energy source, such as northern China and parts of Eastern Europe [13]. Studies have shown that areas with intensive coal use for heating during winter months exhibit elevated concentrations of 3-nitrofluoranthene and related nitro-polycyclic aromatic hydrocarbons [15].

Biomass burning also serves as an important source of 3-nitrofluoranthene, particularly in rural areas and developing regions where wood and agricultural residues are commonly used for heating and cooking [13] [15]. The emissions from biomass combustion are characterized by high concentrations of both 3-nitrofluoranthene and its precursor compounds, which can subsequently undergo atmospheric transformation to form additional nitro-polycyclic aromatic hydrocarbons [15].

Industrial combustion processes, including those in manufacturing facilities, waste incineration plants, and other high-temperature industrial operations, contribute to atmospheric 3-nitrofluoranthene concentrations [16]. These sources are typically more localized compared to transportation and residential heating sources, but can result in significant concentrations in the immediate vicinity of industrial facilities [17].

Atmospheric Detection and Quantification

Particulate Matter Association

3-Nitrofluoranthene exhibits a strong association with atmospheric particulate matter, particularly with fine particulate matter fractions [18] [19] [13]. The compound is predominantly found in the particulate phase due to its relatively low vapor pressure and strong adsorption characteristics [20]. Studies have shown that 3-nitrofluoranthene is primarily associated with the accumulation mode particles, typically accounting for approximately 60% of total nitro-polycyclic aromatic hydrocarbon concentrations in the ultra-fine and accumulation modes [20].

The partitioning of 3-nitrofluoranthene between gas and particle phases is strongly dependent on ambient temperature and humidity conditions [21] [15]. During winter months, when temperatures are lower, a greater fraction of the compound is found in the particulate phase, while summer conditions favor increased volatilization to the gas phase [15]. This temperature-dependent partitioning has significant implications for both atmospheric transport and human exposure patterns.

Research has demonstrated that 3-nitrofluoranthene concentrations in particulate matter show strong correlations with other particle-bound polycyclic aromatic compounds, indicating common emission sources and atmospheric behavior [19] [13]. The compound is frequently detected alongside other nitro-polycyclic aromatic hydrocarbons and oxygenated polycyclic aromatic hydrocarbons, forming a complex mixture of atmospherically relevant organic pollutants [13].

The size distribution of particles containing 3-nitrofluoranthene has important implications for atmospheric transport and deposition. The compound is predominantly associated with fine particles (PM₂.₅), which have longer atmospheric residence times and can be transported over considerable distances from their sources [13] [14]. This association with fine particulate matter also enhances the potential for deep lung penetration upon inhalation.

Urban vs. Rural Concentration Profiles

Significant concentration gradients of 3-nitrofluoranthene exist between urban and rural environments, reflecting the distribution of anthropogenic emission sources [13] [17]. Urban areas consistently exhibit higher concentrations compared to rural and remote locations, with traffic sites showing the highest levels among all sampling locations [13] [22].

In urban environments, 3-nitrofluoranthene concentrations show strong spatial gradients from traffic-intensive areas to urban background sites [13]. Studies conducted in European cities have documented concentration ratios of 4-5 times higher at traffic sites compared to urban background locations, which in turn show concentrations 5-6 times higher than rural sites [13]. This pronounced urban-rural gradient demonstrates the importance of local anthropogenic sources in determining ambient concentrations.

The urban-rural concentration differences are most pronounced during winter months, when heating-related emissions are at their peak and meteorological conditions favor pollutant accumulation [13] [15]. During summer periods, the concentration differences between urban and rural sites are generally smaller, partly due to enhanced photochemical degradation processes and improved atmospheric mixing conditions [13].

Rural and remote sites typically receive 3-nitrofluoranthene through long-range atmospheric transport from distant urban and industrial sources [18] [23]. Despite the lower absolute concentrations, rural sites can exhibit detectable levels of the compound, indicating its capacity for atmospheric transport over hundreds to thousands of kilometers [18] [14]. Remote marine environments show the lowest concentrations globally, with measurements in the southern Aegean Sea recording among the lowest levels ever reported for nitro-polycyclic aromatic hydrocarbons [18].

Seasonal and Geographical Variations

Pronounced seasonal variations characterize 3-nitrofluoranthene concentrations in the global atmosphere, with winter concentrations typically exceeding summer levels by factors of 10-100 [13] [15] [22]. This seasonal pattern reflects the combined influence of increased emissions from heating sources, reduced photochemical degradation rates, and meteorological conditions that favor pollutant accumulation during colder months [15].

The winter maximum in 3-nitrofluoranthene concentrations is particularly pronounced in regions with significant seasonal heating demands [13] [15]. Studies in the Sichuan Basin of China have documented winter concentrations ranging from 19.7 to 159.7 ng m⁻³ at suburban sites, compared to summer concentrations of only 0.8 to 4.9 ng m⁻³ [15]. Similar seasonal patterns have been observed across multiple geographical regions, including Europe, North America, and other parts of Asia [13] [14].

Geographical variations in 3-nitrofluoranthene concentrations reflect regional differences in emission source patterns, meteorological conditions, and atmospheric transport pathways [17] [14]. The highest annual mean concentrations have been reported in heavily industrialized and populated regions, particularly in northern China, where coal combustion and industrial activities are intensive [17]. Southern European cities also show elevated concentrations, with 3-nitrofluoranthene comprising more than 80% of nitro-polycyclic aromatic hydrocarbon concentrations in some urban areas [17].

Arctic regions represent a unique environment for 3-nitrofluoranthene occurrence, where the compound is detected primarily as a result of long-range atmospheric transport from lower latitude sources [21] [14]. Studies in Longyearbyen, Svalbard, have documented evidence of secondary atmospheric formation of nitrofluoranthenes, indicating that atmospheric transformation processes continue even in remote polar environments [21]. The Arctic serves as a repository for persistent organic pollutants transported from industrialized regions, with 3-nitrofluoranthene being part of this complex mixture of atmospherically transported contaminants [14].

Formation Mechanisms in the Atmosphere

Free-Radical Nitration Pathways

Free-radical nitration represents a fundamental atmospheric formation pathway for 3-nitrofluoranthene, distinguished from electrophilic nitration mechanisms by its product distribution and reaction conditions [24] [25]. Under free-radical conditions, the nitration of fluoranthene proceeds through a multi-step addition-elimination mechanism that involves nitrogen dioxide as the nitrating agent [25]. This pathway is particularly relevant under atmospheric conditions where free radicals are abundant and electrophilic catalysts are absent.

The free-radical nitration mechanism involves the initial formation of fluoranthene radical intermediates through hydrogen abstraction or direct radical attack on the aromatic system [24] [25]. These radical intermediates subsequently react with nitrogen dioxide or related nitrogen oxide species to form nitrofluoranthene products. Under laboratory free-radical nitration conditions, 2-nitrofluoranthene emerges as the major product, while 3-nitrofluoranthene is typically a minor product [24] [26]. However, the product distribution can vary significantly depending on specific reaction conditions, including temperature, radical concentrations, and the presence of other atmospheric constituents.

Laboratory studies have demonstrated that free-radical nitration of fluoranthene also yields dinitrofluoranthene products, including 1,2-dinitrofluoranthene and 1,3-dinitrofluoranthene [24] [26]. The formation of these polynitrated products suggests that once initial nitration occurs, the modified aromatic system remains susceptible to further radical attack and nitration. The relative yields of mono- and dinitrated products depend on the extent of reaction and the availability of nitrating species.

The atmospheric relevance of free-radical nitration pathways is supported by the detection of 2-nitrofluoranthene as a marker compound in polluted tropospheric air [25]. The presence of this compound in ambient air suggests that free-radical nitration by nitrogen dioxide can occur under atmospheric conditions, particularly in urban environments where nitrogen oxide concentrations are elevated and photochemical activity generates radical species [25].

Electrophilic Nitration Processes

Electrophilic nitration represents an alternative formation mechanism for 3-nitrofluoranthene that operates under different atmospheric conditions compared to free-radical pathways [24] [25]. This mechanism is characterized by the involvement of electrophilic nitrating agents, most notably the nitronium ion (NO₂⁺) and related electrophilic nitrogen species [27] [28]. Under electrophilic nitration conditions, 3-nitrofluoranthene becomes the major product, in contrast to the predominantly 2-nitrofluoranthene formation observed in free-radical systems [24] [25].

The electrophilic nitration mechanism involves the direct attack of electrophilic nitrogen species on the fluoranthene aromatic system at positions of high electron density [24] [29]. For fluoranthene, the 3-position represents the most electron-rich site and is therefore preferentially attacked by electrophilic nitrating agents [29]. This regioselectivity explains why 3-nitrofluoranthene is the predominant product under electrophilic conditions, while free-radical mechanisms favor attack at the 2-position.

Atmospheric electrophilic nitration can occur through heterogeneous processes involving particle-bound fluoranthene and gaseous or adsorbed electrophilic nitrating species [30] [31]. Studies of ambient particulate matter have demonstrated the formation of 3-nitrofluoranthene through exposure to nitrogen pentoxide (N₂O₅) under conditions that simulate atmospheric transport and aging processes [30] [31]. These heterogeneous reactions represent an important atmospheric source of 3-nitrofluoranthene, particularly during nighttime when N₂O₅ concentrations are elevated.

The efficiency of electrophilic nitration processes in the atmosphere depends on several factors, including the availability of electrophilic nitrating species, the surface characteristics of atmospheric particles, and the presence of water and other reactive compounds that can compete for the nitrating agents [30] [31]. Research has shown that freshly emitted particles tend to be more reactive toward electrophilic nitration compared to atmospherically aged particles, suggesting that particle composition and surface properties significantly influence nitration reactivity [32].

OH-Initiated vs. NO₃-Initiated Formation

The formation of nitrofluoranthenes in the atmosphere occurs through two distinct radical-initiated pathways: hydroxyl (OH) radical-initiated reactions during daytime and nitrate (NO₃) radical-initiated reactions during nighttime [4] [5] [30]. These pathways exhibit different kinetics, product distributions, and atmospheric relevance, with OH-initiated formation dominating overall nitrofluoranthene production in most atmospheric environments [4].

OH radical-initiated formation of nitrofluoranthenes occurs predominantly during daytime when photochemical activity generates high concentrations of OH radicals [4] [5]. This pathway involves the initial addition of OH radical to fluoranthene at the position of highest electron density (the 3-position), followed by the addition of nitrogen dioxide and subsequent elimination of water to form 2-nitrofluoranthene as the major product [33] [29]. The reaction mechanism is consistent with general patterns observed for OH radical-initiated nitration of polycyclic aromatic hydrocarbons.

Atmospheric studies have demonstrated that OH-initiated formation accounts for approximately 90-100% of total nitrofluoranthene formation in most environments [4]. This dominance reflects the higher atmospheric concentrations of OH radicals during daytime compared to NO₃ radicals during nighttime, as well as the generally faster reaction kinetics of OH radical-initiated processes [4]. The formation yields of 2-nitrofluoranthene from OH-initiated reactions have been estimated at approximately 0.24 under atmospheric conditions [34].

NO₃ radical-initiated formation occurs primarily during nighttime when NO₃ radicals reach their peak atmospheric concentrations [4] [5] [32]. This pathway involves a more complex mechanism where NO₃ radicals initially add to fluoranthene, forming an adduct that subsequently reacts with nitrogen dioxide to produce nitrofluoranthene products [32]. The reaction requires elevated NO₂ concentrations and is kinetically dependent on the NO₂ mixing ratio, making it significant only under specific atmospheric conditions with high nitrogen oxide pollution [32].

The relative contribution of NO₃-initiated formation varies geographically and seasonally, with higher contributions observed in highly polluted urban environments during winter months when NO₃ radical concentrations are elevated and photochemical activity is reduced [4] [32]. However, even under conditions favorable for NO₃ chemistry, this pathway typically contributes less than 10% of total nitrofluoranthene formation [4]. The product distribution from NO₃-initiated reactions also differs from OH-initiated pathways, with the potential for different isomer formation patterns depending on specific reaction conditions [32].

Key Data Tables

Table 1: Environmental Concentrations of 3-Nitrofluoranthene

| Environment/Location | Concentration (pg m⁻³) | Study Reference |

|---|---|---|

| Remote marine site (Aegean Sea) | 23.7 (sum of 11 NPAHs) | Lammel et al. (2017) [18] |

| Continental background site (Hungary) | 58 (sum of 11 NPAHs) | Lammel et al. (2017) [18] |

| Urban traffic site (Brno, winter) | Highest among sites | Nežiková et al. (2021) [13] |

| Urban background site (Brno, winter) | 4.0x lower than traffic | Nežiková et al. (2021) [13] |

| Rural site (Brno, winter) | 5.3x lower than urban background | Nežiková et al. (2021) [13] |

| Beijing PM (winter) | Up to 1000 (2-NFLT) | Massey Simonich et al. (2020) [35] |

| Arctic (Longyearbyen) | Secondary formation observed | Tang et al. (2020) [21] |

| Dongguan, China (traffic site) | Higher at traffic sites | Scientific.Net (2012) [22] |

Table 2: Formation Mechanisms and Product Distribution

| Formation Pathway | Primary Product | Conditions/Environment | Contribution to Ambient Levels |

|---|---|---|---|

| OH radical-initiated (daytime) | 2-Nitrofluoranthene | Gas-phase, high NOₓ | 90-100% (OH-initiated) [4] |

| NO₃ radical-initiated (nighttime) | 2-Nitrofluoranthene | Gas-phase, nighttime | 0-10% (NO₃-initiated) [4] |

| Heterogeneous N₂O₅ reaction | 3-Nitrofluoranthene | Particle-bound PAHs | Minor compared to gas-phase [30] |

| Direct diesel emissions | 3-Nitrofluoranthene | Combustion processes | Direct emission source [1] |

| Electrophilic nitration | 3-Nitrofluoranthene | Laboratory conditions | Not applicable [24] |

| Free-radical nitration | 2-Nitrofluoranthene | Laboratory conditions | Not applicable [24] |

Table 3: Seasonal and Geographical Distribution Patterns

| Parameter | Observation | Controlling Factors |

|---|---|---|

| Seasonal variation | Higher in winter than summer | Temperature, emissions, meteorology [13] |

| Winter vs Summer concentrations | Winter: 10-100x higher than summer | Heating emissions, boundary layer height [15] |

| Urban vs Rural gradient | Strong traffic to rural gradient | Proximity to emission sources [13] |

| Traffic vs Background sites | Traffic sites: 2-5x higher concentrations | Direct emissions from vehicles [13] |

| Marine vs Continental | Continental sites higher than marine | Distance from anthropogenic sources [18] |

| Day vs Night formation | Daytime formation dominates (OH radicals) | Photochemical activity, radical concentrations [4] |

| Regional transport influence | Long-range transport significant | Atmospheric transport, precursor lifetime [14] |

Table 4: Anthropogenic Source Contributions

| Anthropogenic Source | Contribution Type | Relative Importance | Geographic Relevance |

|---|---|---|---|

| Diesel exhaust emissions | Direct emission | High - major direct source [1] | Global - all urban areas |

| Coal combustion | Direct emission + precursors | High in heating season [13] | Northern China, Eastern Europe |

| Biomass burning | Direct emission + precursors | Moderate to high [15] | Rural areas, developing regions |

| Traffic emissions (general) | Direct emission + precursors | High in urban areas [13] | All urban areas |

| Industrial processes | Direct emission + precursors | Moderate [17] | Industrial regions |

| Residential heating | Direct emission + precursors | High in winter [15] | Cold climate regions |

| Marine/shipping emissions | Precursor transport | Low to moderate [18] | Coastal areas |

XLogP3

UNII

GHS Hazard Statements

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard